(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil
Description
Structure
3D Structure
Properties
CAS No. |
132062-63-6 |
|---|---|
Molecular Formula |
C9H11BrN2O5 |
Molecular Weight |
307.10 g/mol |
IUPAC Name |
5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-1-12(9(15)11-8(6)14)7-4-16-3-5(2-13)17-7/h1,5,7,13H,2-4H2,(H,11,14,15)/t5-,7-/m1/s1 |
InChI Key |
ATOXRIIYTNFLON-IYSWYEEDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=O)NC2=O)Br)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=C(C(=O)NC2=O)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromouracil
- Starting Material: Uracil or protected uracil derivatives.
- Bromination: Selective bromination at the 5-position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or side reactions.
- Reaction Conditions: Typically carried out in polar solvents like acetic acid or DMF at low temperatures to moderate temperatures to ensure regioselectivity.
Preparation of the 1,4-Dioxane Derivative
- Synthesis of 6-(Hydroxymethyl)-1,4-dioxan-2-yl moiety:
- The 1,4-dioxane ring is constructed via acid-catalyzed cyclization of appropriate diols and aldehydes or ketones.
- The hydroxymethyl group is introduced either by selective hydroxymethylation of the dioxane ring or by using a precursor bearing this group.
Coupling of 5-Bromouracil with the Dioxane Derivative
Nucleophilic Substitution or Glycosylation:
- The 1,4-dioxane derivative, often bearing a leaving group (e.g., a halide or tosylate) at the 2-position, is reacted with the nitrogen at the N1 position of 5-bromouracil.
- This step may require a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or DMSO) to facilitate nucleophilic attack.
-
- Microwave-assisted synthesis has been reported to improve reaction rates and yields.
- Solvent-free or green chemistry approaches may be employed to reduce environmental impact and enhance efficiency.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Uracil + Br2 or NBS | Acetic acid, 0–25°C, 2–4 h | 5-Bromouracil | 75–85 |
| 2 | Diol + Aldehyde (acid catalyst) | Acidic medium, reflux | 6-(Hydroxymethyl)-1,4-dioxane derivative | 70–80 |
| 3 | 5-Bromouracil + Dioxane derivative (with leaving group) | K2CO3, DMF, 60–80°C, 12–24 h | (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil | 60–75 |
Note: Yields are approximate and depend on reaction scale and purity of reagents.
Research Findings and Optimization
Selectivity: The bromination step is highly selective for the 5-position on uracil, which is critical for biological activity. Over-bromination or substitution at other positions is minimized by controlling reagent stoichiometry and temperature.
Stereochemistry: The dioxane ring attachment occurs with stereochemical control, often yielding the (2R,6R)-isomer, which is important for biological recognition.
Purification: The final product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity suitable for research applications.
Alternative Synthetic Routes: Some studies suggest the use of protected sugar analogs or nucleoside intermediates to streamline the synthesis, but these methods may require additional deprotection steps.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Bromination of Uracil | Br2 or NBS | AcOH, 0–25°C | High regioselectivity for 5-position |
| Dioxane Ring Formation | Diol + Aldehyde | Acid catalysis, reflux | Hydroxymethyl group introduced |
| Coupling Reaction | 5-Bromouracil + Dioxane derivative | K2CO3, DMF, 60–80°C | Nucleophilic substitution at N1 |
| Alternative Methods | Microwave irradiation | Solvent-free or DMF | Enhanced yield and reduced time |
Chemical Reactions Analysis
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of the corresponding uracil derivative without the bromine atom.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₃BrN₂O₅
- Molecular Weight : Approximately 292.1 g/mol
- Structural Features : The compound features a bromine atom at the 5-position of the uracil ring, which is critical for its biological interactions.
Pharmaceutical Development
The compound is primarily investigated for its potential as a chemotherapeutic agent targeting cancer cells. Its structural similarity to uracil allows it to interfere with DNA synthesis and repair mechanisms, which is crucial in cancer treatment.
- Mechanism of Action : The incorporation of this compound into nucleic acids can disrupt normal DNA function, leading to apoptosis in cancer cells. This interference can be attributed to:
- Inhibition of DNA polymerases.
- Disruption of RNA synthesis.
Biological Research
In biological studies, (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil serves as a valuable tool for exploring the interactions between modified nucleobases and enzymes involved in nucleic acid metabolism.
- Applications :
- Investigating the specificity of DNA repair enzymes.
- Serving as a probe for studying enzyme-substrate interactions.
Case Studies and Research Findings
Several studies have explored the efficacy and applications of this compound:
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies on various cancer cell lines revealed that it effectively reduces cell proliferation rates compared to control groups.
- Study Results :
- IC50 values indicate its potency in inhibiting cancer cell growth.
Antiviral Potential
The compound's ability to interfere with nucleic acid metabolism positions it as a candidate for antiviral drug development. Its mechanism involves disrupting viral replication processes by mimicking natural nucleobases.
Mechanism of Action
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromouracil (5-BrU)
- Structure : A uracil derivative with bromine at the 5-position.
- Applications : Acts as a thymine analog, incorporating into DNA to induce mutagenesis or inhibit replication.
- Activity: Exhibits moderate antitumor activity but is less potent than 5-fluorouracil (5-FU) in suppressing Ehrlich ascites carcinoma and L1210 leukemia .
- Combination Therapy : Synergistic effects observed when combined with 5-FU or radiation, enhancing solid tumor inhibition .
5-Fluorouracil (5-FU)
- Structure : Fluorine at the 5-position instead of bromine.
- Applications : Widely used in chemotherapy for colorectal and breast cancers.
- Activity: Superior to 5-BrU in inhibiting Ehrlich ascites carcinoma and L1210 leukemia but shows variable efficacy against other tumors (e.g., Sarcoma 180) .
- Toxicity : Higher toxicity profile, including hematopoietic depression and gastrointestinal damage .
6-Amino-1-benzyl-5-bromouracil
- Structure: Features a benzyl group at N1 and an amino group at C4.
- Properties : Higher molecular weight (296.12 g/mol) and melting point (220–222°C) compared to 5-BrU. Soluble in polar solvents (DMF, DMSO) .
Dioxane-Containing Analogs
- Example : The matrix metalloproteinase (MMP)-13 inhibitor from contains a (5-(hydroxymethyl)-1,4-dioxan-2-yl) group.
- Impact : The dioxane ring enhances selectivity and oral bioavailability, suggesting that similar modifications in (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil may improve pharmacokinetic properties .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Uracil Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Biological Activity |
|---|---|---|---|---|
| 5-Bromouracil | 190.98 | 293–295 | Water (low), DMSO | Antitumor, mutagenic |
| 5-Fluorouracil | 130.08 | 282–284 | Water, DMSO | Chemotherapeutic agent |
| 6-Amino-1-benzyl-5-bromouracil | 296.12 | 220–222 | DMF, DMSO, Methanol | Research reagent |
| This compound | ~308.12* | Not reported | Polar solvents (predicted) | Potential enzyme inhibition |
*Estimated based on structural analogy.
Antimicrobial and Enzymatic Interactions
- 5-Bromouracil-Metal Complexes : 5-BrU forms complexes with metal ions (e.g., Cu²⁺, Zn²⁺), enhancing antimicrobial activity against pathogens like E. coli and S. aureus. The dioxane substituent in the target compound could similarly coordinate metals, expanding its antimicrobial scope .
- Enzyme Inhibition : Dioxane-containing compounds exhibit high selectivity for enzymes (e.g., MMP-13), suggesting that this compound might target pyrimidine metabolism enzymes or DNA repair pathways .
Biological Activity
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil is a synthetic compound derived from bromouracil, a halogenated pyrimidine analog of uracil. The incorporation of a hydroxymethyl group and a dioxane ring enhances its solubility and biological activity, making it a subject of interest in cancer research and other therapeutic applications. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₁H₁₃BrN₂O₃ and a molecular weight of approximately 292.1 g/mol. Its structure features a bromine atom at the 5-position of the uracil ring, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₃ |
| Molecular Weight | 292.1 g/mol |
| Solubility | Enhanced due to dioxane moiety |
As a bromouracil derivative, This compound can interfere with DNA synthesis and repair mechanisms. Its structural similarity to uracil allows it to be incorporated into nucleic acids, leading to:
- Disruption of DNA replication: The compound can replace uracil in DNA, causing mutations during replication.
- Inhibition of thymidylate synthase: This enzyme is crucial for DNA synthesis; inhibition can lead to reduced cell proliferation.
Research indicates that modifications in the dioxane moiety may enhance selectivity and reduce toxicity compared to traditional chemotherapeutics.
Biological Activity
Several studies have documented the biological activity of This compound :
- Antitumor Activity: In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been observed to induce apoptosis in cancer cells by disrupting their DNA synthesis pathways.
- Antiviral Properties: Preliminary investigations suggest that the compound may also possess antiviral activity by interfering with viral replication mechanisms, although further studies are needed to confirm this effect against specific viruses.
- Selectivity and Toxicity: Modifications to the dioxane ring have been shown to improve selectivity towards cancer cells while minimizing effects on normal cells, potentially leading to fewer side effects compared to existing treatments.
Case Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with This compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through activation of caspase pathways.
Comparative Analysis
The following table compares This compound with other nucleobase analogs:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Bromouracil | Core structure | Lacks dioxane moiety |
| 6-Hydroxymethyluracil | Hydroxymethyl group | No bromine substitution |
| 5-Fluorouracil | Halogenated pyrimidine | Fluorine instead of bromine |
| 1-(Hydroxymethyl)-uracil | Hydroxymethyl group | No halogen substitution |
This comparison highlights the unique combination of halogenation and dioxane modification in This compound , which may enhance its biological efficacy compared to other nucleobase analogs.
Q & A
Q. What are the recommended synthetic routes for (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil, and how do reaction conditions influence yield?
Methodological Answer:
- Nucleophilic substitution : Use 5-bromouracil as the base compound and react it with a hydroxymethyl-dioxane derivative under anhydrous conditions. Dioxane solvent systems (dry dioxane) are effective for stabilizing intermediates, as seen in analogous uracil alkylation reactions .
- Catalysis : Pyridine or KCO can act as a base to deprotonate the uracil N-H group, enhancing reactivity with electrophiles like benzyl bromide or acylating agents .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (e.g., isopropanol-toluene gradients) to isolate isomers .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC : Use >95% purity thresholds with C18 columns and UV detection (λ = 254 nm) to confirm purity .
- NMR : Analyze H and C spectra to verify substitution patterns. The hydroxymethyl group (δ 3.5–4.5 ppm) and bromouracil’s aromatic protons (δ 7.5–8.5 ppm) are key markers .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHBrNO) and fragmentation patterns .
Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?
Methodological Answer:
- Metal complexation : Screen for antimicrobial activity by synthesizing metal-ion complexes (e.g., Cu, Zn) and testing against Gram-positive/negative bacteria via broth dilution assays .
- Dose-response curves : Use MIC (Minimum Inhibitory Concentration) protocols with controls (e.g., 5-fluorouracil) to assess potency .
Advanced Research Questions
Q. How can structural modifications of the hydroxymethyl-dioxane moiety alter DNA/RNA binding affinity?
Methodological Answer:
- Comparative SAR : Synthesize analogs with varying substituents (e.g., methyl, fluoro) on the dioxane ring. Use UV-Vis titration or fluorescence quenching to measure binding constants with DNA/RNA .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with thymine-binding enzymes or RNA polymerases .
Q. What mechanistic insights explain the photofragmentation behavior of 5-bromouracil derivatives under soft X-rays?
Methodological Answer:
- Photoelectron-photoion coincidence (PEPICO) : Study core ionization effects using synchrotron radiation. Track fragment ions (e.g., Br, CO) to map dissociation pathways .
- Comparative studies : Contrast fragmentation patterns with thymine or 5-fluorouracil to identify bromine-specific decay channels .
Q. How should researchers address contradictions in toxicity data across experimental models?
Methodological Answer:
- Standardized protocols : Adopt OECD guidelines for acute toxicity (e.g., OECD 423) to ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and exposure times .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare LD values from in vitro (cell viability) and in vivo (rodent) studies .
Q. What methodologies assess the environmental fate of brominated uracil derivatives?
Methodological Answer:
- Biodegradation assays : Use OECD 301B (CO evolution test) to measure mineralization rates in soil/water systems .
- Partition coefficients : Determine log (octanol-water) via shake-flask methods to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
